Dora-22

Beschreibung

Eigenschaften

IUPAC Name |

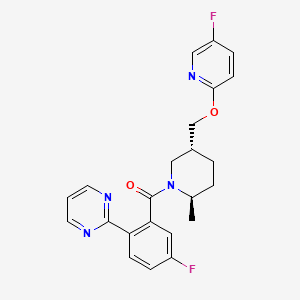

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2/c1-15-3-4-16(14-31-21-8-6-18(25)12-28-21)13-29(15)23(30)20-11-17(24)5-7-19(20)22-26-9-2-10-27-22/h2,5-12,15-16H,3-4,13-14H2,1H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNQCBKNFSDDHY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)F)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)F)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148765 | |

| Record name | DORA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088991-95-0 | |

| Record name | DORA-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DORA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DORA-22: A Technical Deep Dive into its Mechanism of Action at Orexin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

DORA-22 is a potent dual orexin receptor antagonist (DORA) that has been instrumental in elucidating the role of the orexin system in regulating sleep-wake cycles. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. It consolidates key quantitative data on its binding affinity and functional potency, details the experimental protocols for these measurements, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of arousal, wakefulness, and appetite. Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. This compound is a well-characterized dual antagonist with a distinct pharmacological profile. Understanding its precise mechanism of action is crucial for the development of next-generation therapeutics targeting the orexin system.

Quantitative Pharmacology of this compound

This compound exhibits a high affinity and functional potency for both orexin receptors, with a noted preference for OX2R in preclinical species. The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Binding Affinity of this compound at Human Orexin Receptors

| Receptor | Radioligand | Ki (nM) |

| OX1R | [125I]-Orexin-A | 1.8 |

| OX2R | [125I]-Orexin-A | 0.54 |

Table 2: Functional Antagonist Potency of this compound at Human Orexin Receptors

| Receptor | Agonist | Assay Type | IC50 (nM) |

| OX1R | Orexin-A | Calcium Flux (FLIPR) | 2.1 |

| OX2R | Orexin-A | Calcium Flux (FLIPR) | 0.78 |

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to the Gq subclass of G-proteins. Upon activation by orexin peptides, a signaling cascade is initiated, leading to the mobilization of intracellular calcium and subsequent neuronal excitation. This compound acts as a competitive antagonist, blocking the binding of orexin-A and orexin-B to OX1R and OX2R, thereby inhibiting this downstream signaling.

Experimental Methodologies

The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following sections provide detailed protocols for these key experiments.

Radioligand Binding Assay for Orexin Receptors

This protocol outlines the method for determining the binding affinity (Ki) of this compound for OX1R and OX2R using a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of [125I]-Orexin-A (e.g., 0.1 nM).

-

Varying concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle for total binding, and a high concentration of a non-radiolabeled orexin antagonist (e.g., 1 µM suvorexant) for non-specific binding.

-

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Flux Assay for Orexin Receptor Function

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional antagonist potency (IC50) of this compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization.

Protocol Details:

-

Cell Culture and Plating:

-

CHO cells stably expressing either human OX1R or OX2R are seeded into black-walled, clear-bottom 96-well plates and cultured overnight to form a confluent monolayer.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.

-

-

Compound Addition and Pre-incubation:

-

The dye-loaded cells are washed with assay buffer.

-

Varying concentrations of this compound are added to the wells, and the plate is pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

FLIPR Measurement:

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

A solution of orexin-A (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells, and the change in fluorescence intensity over time is recorded.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The percentage of inhibition of the orexin-A response by this compound is calculated for each concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent dual orexin receptor antagonist that effectively blocks the Gq-mediated signaling of both OX1R and OX2R. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of its mechanism of action at the molecular and cellular levels. This information is valuable for researchers investigating the orexin system and for those involved in the development of novel therapeutics for sleep disorders.

The Chemical Architecture and Functional Profile of Dora-22: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dora-22 is a potent and selective dual orexin receptor antagonist (DORA) that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in the treatment of insomnia. Its mechanism of action, targeting both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), offers a novel approach to sleep modulation by selectively suppressing the wake-promoting orexin system. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone, is a complex small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H22F2N4O2 |

| Molecular Weight | 424.4 g/mol |

| CAS Number | 1088991-95-0 |

| IUPAC Name | [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone |

| SMILES | CC1CC--INVALID-LINK--COC4=NC=C(C=C4)F |

| InChI Key | ADNQCBKNFSDDHY-HZPDHXFCSA-N |

Mechanism of Action: Dual Orexin Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a central regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to and excite various arousal-promoting centers in the brain. This compound functions by competitively binding to and inhibiting both OX1R and OX2R, thereby blocking the wake-promoting signals of orexin peptides. This targeted suppression of the orexin system facilitates the transition to and maintenance of sleep.[1]

The signaling pathway can be visualized as follows:

References

The Discovery of DORA-22: A Technical Overview of a Dual Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery of DORA-22, a potent dual orexin receptor antagonist (DORA). By targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound represents a significant advancement in the modulation of the orexin system, which plays a crucial role in regulating sleep-wake cycles. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key pathways and discovery processes involved.

Core Data Presentation

The pharmacological profile of this compound and its close analog, MK-6096, demonstrates potent and balanced activity at both human orexin receptors. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Orexin Receptor Binding Affinity of MK-6096 (this compound Analog)

| Antagonist | Receptor | pKi (nM) |

| MK-6096 | OX1R | 2.5 |

| MK-6096 | OX2R | 2.5 |

Note: this compound is described as a close analog of MK-6096 with similar pharmacological properties. The provided data is for MK-6096 as a representative of this chemical series.

Table 2: Orexin Receptor Functional Antagonism of MK-6096 (this compound Analog)

| Antagonist | Receptor | pIC50 (nM) - FLIPR Assay |

| MK-6096 | OX1R | 11 |

| MK-6096 | OX2R | 11 |

Note: this compound is described as a close analog of MK-6096 with similar pharmacological properties. The provided data is for MK-6096 as a representative of this chemical series.

Key Experimental Protocols

The following methodologies are detailed for the key in vitro assays used to characterize this compound and its analogs.

Radioligand Binding Assays for Orexin Receptors

This protocol was utilized to determine the binding affinity (Ki) of this compound analogs for the human OX1 and OX2 receptors.

1. Membrane Preparation:

-

CHO dhfr- cells stably expressing either the human OX1 or OX2 receptor were used.

-

Cells were harvested and homogenized in a buffer containing 50 mM Tris, 10 mM MgCl2, and 10% sucrose (pH 7.4).

-

The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in the assay buffer.

2. Binding Assay:

-

The assay was performed in a 96-well format.

-

Membranes (10-20 µg protein) were incubated with a specific radioligand ([125I]-orexin A) and varying concentrations of the test compound (e.g., this compound analog).

-

The incubation was carried out for 60 minutes at room temperature.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled orexin receptor antagonist.

3. Filtration and Detection:

-

The binding reaction was terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using a scintillation counter.

4. Data Analysis:

-

The IC50 values (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

FLIPR-Based Calcium Mobilization Assay

This functional assay was employed to measure the antagonist potency (IC50) of this compound analogs by assessing their ability to block orexin-A-induced intracellular calcium mobilization.

1. Cell Preparation:

-

CHO dhfr- cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein chimera (Gαqi5) were used.

-

Cells were seeded into 384-well black-walled, clear-bottom plates and grown overnight.

2. Dye Loading:

-

The cell culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

The cells were incubated with the dye for 1-2 hours at 37°C.

3. Compound Addition and Signal Detection:

-

The plates were placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

Varying concentrations of the test antagonist (e.g., this compound analog) were added to the wells.

-

After a pre-incubation period, a fixed concentration of the agonist (orexin-A) was added to stimulate the receptors.

-

The FLIPR instrument monitored the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

4. Data Analysis:

-

The antagonist effect was quantified by measuring the inhibition of the orexin-A-induced calcium peak.

-

The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the discovery and mechanism of action of this compound.

Caption: Orexin Signaling Pathway and this compound Mechanism of Action.

Caption: Generalized Drug Discovery Workflow for DORAs.

Dora-22: A Technical Overview of its Binding Affinity for Orexin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Dora-22, a dual orexin receptor antagonist (DORA), for the orexin 1 (OX1) and orexin 2 (OX2) receptors. This document consolidates quantitative binding data, details experimental methodologies for affinity determination, and visualizes key signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound exhibits a notable selectivity for the OX2 receptor over the OX1 receptor. The binding affinities, expressed as pKi and Ki values, are summarized below. A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor | pKi | Ki (nM) | Selectivity (OX2R/OX1R) |

| This compound | OX1 | - | 9.7 | 3.2 - 15X |

| OX2 | - | 0.6 |

Note: The selectivity is expressed as a ratio of the Ki values (Ki OX1 / Ki OX2).

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional potency of this compound at the OX1 and OX2 receptors.

Competitive Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the OX1 and OX2 receptors.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing either human OX1 or OX2 receptors are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Receptor membrane preparation (containing a specific amount of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-suvorexant or a similar labeled orexin receptor antagonist).

-

Varying concentrations of unlabeled this compound (the competitor).

-

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled orexin receptor antagonist.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Functional Calcium Mobilization Assay

This assay assesses the functional potency of this compound as an antagonist by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.

1. Cell Preparation:

-

Chinese Hamster Ovary (CHO) cells or HEK293 cells stably co-expressing either human OX1 or OX2 receptors and a G-protein that couples to the phospholipase C pathway (e.g., Gαq) are used.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to near confluence.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

The cells are incubated in the dark at 37°C for a specific duration (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

3. Assay Procedure:

-

After dye loading, the cells are washed to remove excess dye.

-

Varying concentrations of this compound are added to the wells, and the plate is incubated for a predetermined time to allow the antagonist to bind to the receptors.

-

The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A fixed concentration of an orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.

4. Detection and Data Analysis:

-

The fluorescence intensity in each well is measured over time, before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

The ability of different concentrations of this compound to inhibit the agonist-induced calcium signal is determined.

-

The concentration of this compound that produces 50% inhibition of the agonist response (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling cascades activated by orexin receptors and the workflows of the experimental procedures described above.

Caption: OX1 Receptor Signaling Pathway.

Caption: OX2 Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

In Vitro Characterization of Dora-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dora-22 is a potent dual orexin receptor antagonist (DORA) that has garnered significant interest in the field of sleep medicine and neuroscience. By competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound effectively suppresses the orexinergic drive for wakefulness. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Efficacy and Potency of this compound

The in vitro pharmacological profile of this compound has been extensively characterized through a series of binding and functional assays. These studies have consistently demonstrated its high affinity and potent antagonism at both human orexin receptors.

Orexin Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays typically utilize Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

| Assay Type | Receptor | Parameter | Value |

| Radioligand Binding | Human OX1 | Ki | [Data not available in search results] |

| Radioligand Binding | Human OX2 | Ki | [Data not available in search results] |

Note: While specific Ki values for this compound were not found in the provided search results, it is consistently described as a potent dual antagonist, suggesting low nanomolar or sub-nanomolar Ki values for both receptors.

Functional Antagonism in Cellular Assays

Functional assays are essential to assess the ability of a compound to inhibit the biological response triggered by the natural ligand. For orexin receptors, a common method is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium ([Ca2+]i) upon receptor activation. This compound has been shown to be a potent antagonist in such assays, effectively blocking the calcium mobilization induced by orexin A.

| Assay Type | Receptor | Parameter | Value |

| FLIPR (Calcium Mobilization) | Human OX1 | IC50 | [Data not available in search results] |

| FLIPR (Calcium Mobilization) | Human OX2 | IC50 | [Data not available in search results] |

Note: Specific IC50 values from FLIPR assays for this compound were not available in the search results. However, its characterization as a potent antagonist indicates low nanomolar IC50 values. One study noted that this compound has a higher binding affinity and functional potency for the OX2 receptor in rats.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the G-protein coupled orexin receptors. The binding of orexin peptides to these receptors typically initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. By blocking this interaction, this compound prevents the downstream signaling events, thereby reducing the wake-promoting signals.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound for OX1 and OX2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells stably transfected with the human OX1 or OX2 receptor in appropriate media.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin A), and a range of concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled orexin receptor antagonist.

-

Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Mobilization Assay

This protocol describes the general procedure for assessing the functional antagonist activity of this compound at orexin receptors.

Methodology:

-

Cell Culture:

-

Seed CHO cells stably expressing the human OX1 or OX2 receptor into black-walled, clear-bottom multi-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Incubate the cells at 37°C for a specified time to allow for dye uptake and de-esterification.

-

-

Compound Addition:

-

Using a FLIPR instrument, add varying concentrations of this compound to the wells.

-

Incubate for a short period to allow the compound to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Add a fixed concentration of orexin A (at its EC80 concentration for optimal signal) to all wells to stimulate the receptors.

-

The FLIPR instrument simultaneously adds the agonist and begins measuring the fluorescence intensity in each well at regular intervals.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal response to orexin A.

-

Conclusion

The in vitro characterization of this compound confirms its profile as a potent dual orexin receptor antagonist. Its high affinity for both OX1 and OX2 receptors, coupled with its robust functional antagonism, provides a strong rationale for its therapeutic potential in the treatment of disorders characterized by excessive wakefulness, such as insomnia. The detailed methodologies provided in this guide serve as a foundation for the continued investigation and development of this and other orexin receptor modulators.

The Role of Dora-22 in Sleep-Wake Cycle Regulation: A Technical Guide

Introduction

Dora-22 is an orally active, dual orexin receptor antagonist (DORA) investigated for its role in the regulation of the sleep-wake cycle.[1][2] As a member of the DORA class of compounds, it represents a targeted therapeutic approach for sleep disorders, particularly insomnia, by modulating the orexin neuropeptide system, a key regulator of arousal and wakefulness.[3][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone |

| Molecular Formula | C23H22F2N4O2 |

| Molecular Weight | 424.44 g/mol |

| CAS Number | 1088991-95-0 |

Source:

The Orexin System and Sleep-Wake Regulation

The orexin system, comprised of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), plays a crucial role in promoting and maintaining wakefulness. Orexin-producing neurons are located in the lateral hypothalamus and project to various brain regions involved in arousal. During periods of wakefulness, these neurons are active, releasing orexins that bind to OX1R and OX2R, leading to the activation of wake-promoting pathways and the suppression of sleep-promoting centers.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at both OX1R and OX2R. By binding to these receptors, it blocks the binding of the endogenous orexin neuropeptides. This inhibition of orexin signaling reduces the downstream arousal signals, thereby promoting the transition to and maintenance of sleep. Unlike traditional hypnotics that often act via widespread central nervous system depression (e.g., GABA-A receptor modulators), this compound's mechanism is more targeted to the sleep-wake circuitry.

Preclinical Efficacy of this compound

Preclinical studies in rodent models have demonstrated the hypnotic efficacy of this compound. These studies have shown that this compound can effectively promote sleep, particularly in models of insomnia or during the active phase of the animals.

Effects on Sleep Architecture

The administration of this compound has been shown to significantly alter sleep architecture in a dose-dependent manner. The primary effects observed are a decrease in wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Table 1: Effects of this compound on Vigilance States in a Rodent Insomnia Model

| Dose (mg/kg) | Change in Wakefulness (% of total time) | Change in NREM Sleep (% of total time) | Change in REM Sleep (% of total time) |

| 10 | Trend of decrease (p=0.080) | Significantly increased | No significant change |

| 30 | Significantly decreased | Significantly increased | Significantly increased |

| 100 | Significantly decreased | Significantly increased | No significant change |

Data from the first 3 hours of a dirty cage-induced insomnia model in rats.

Table 2: Effects of this compound on Sleep Parameters in 5XFAD Mice

| Treatment | Light Phase Sleep (%) | Dark Phase Sleep (%) | 24-Hour Sleep (%) |

| Vehicle | Baseline | Baseline | Baseline |

| This compound (100 mg/kg) | Significantly increased | Significantly decreased | Not significantly affected |

Chronic daily administration for 5 weeks.

Effects on Sleep Latency and Fragmentation

This compound has been shown to decrease the latency to NREM sleep, indicating a faster onset of sleep. However, at lower doses, some studies have reported an increase in the number of NREM sleep bouts and a decrease in their duration, suggesting potential sleep fragmentation. Higher doses appear to mitigate this effect.

Table 3: Dose-Dependent Effects of this compound on NREM Sleep Bouts in a Rodent Insomnia Model

| Dose (mg/kg) | Change in Number of NREM Bouts | Change in Duration of NREM Bouts |

| 10 | Significantly increased | Significantly decreased |

| 30 | Significantly increased | No significant difference |

| 100 | Significantly increased | No significant difference |

Data from the first 3 hours of a dirty cage-induced insomnia model in rats.

Experimental Protocols

The preclinical evaluation of this compound has utilized various established animal models and experimental procedures to assess its hypnotic and cognitive effects.

Rodent Insomnia Model (Dirty Cage Change)

This model is designed to induce mild stress and sleep disruption.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Maintained on a 12:12 hour light:dark cycle.

-

Drug Administration: this compound (10, 30, or 100 mg/kg) or vehicle administered orally.

-

Insomnia Induction: Immediately after drug administration, animals are placed in a cage previously occupied by another male rat. This is repeated at specified intervals (e.g., 3 hours).

-

Sleep-Wake Monitoring: Continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are used to score vigilance states (wake, NREM, REM).

-

Data Analysis: Quantification of time spent in each vigilance state, sleep latency, and bout characteristics.

Chronic Administration in a Mouse Model of Alzheimer's Disease

This protocol assesses the long-term effects of this compound on sleep in the context of neurodegenerative disease.

-

Animals: 5XFAD transgenic mice and wild-type littermates.

-

Drug Administration: this compound (100 mg/kg) or vehicle administered daily by oral gavage for 5 weeks. Dosing occurs at the beginning of the light (inactive) phase.

-

Sleep Monitoring: Piezoelectric recordings are used to monitor sleep-wake patterns.

-

Neuropathological and Neuroinflammatory Analysis: Post-mortem analysis of brain tissue for amyloid-β plaques, Aβ levels, and markers of neuroinflammation.

Comparison with Other Hypnotics

A key advantage of DORAs like this compound is their potential for a more favorable side-effect profile compared to GABA-A receptor modulators (e.g., benzodiazepines, Z-drugs). Studies comparing this compound to compounds like eszopiclone and triazolam have highlighted these differences.

-

Cognitive Function: While GABAergic hypnotics are known to impair memory, this compound has been shown to improve memory consolidation deficits in a rodent insomnia model.

-

Arousal Threshold: In contrast to GABA-A modulators which can suppress the ability to awaken to salient stimuli, this compound appears to preserve the ability to wake in response to threatening or emotionally relevant stimuli.

-

Neurotransmitter Effects: this compound has been found to suppress the release of the wake-promoting neurotransmitter histamine without significantly altering acetylcholine levels in the hippocampus, a key area for learning and memory. In contrast, eszopiclone inhibited acetylcholine secretion.

Conclusion

This compound is a dual orexin receptor antagonist that effectively promotes sleep by targeting the orexin system, a primary regulator of wakefulness. Preclinical evidence demonstrates its ability to decrease wakefulness and increase NREM and REM sleep in a dose-dependent manner. Its mechanism of action offers potential advantages over traditional hypnotics, including a reduced risk of cognitive impairment and a preserved ability to arouse to salient stimuli. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other DORAs in the management of insomnia and other sleep disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1088991-95-0 [chemicalbook.com]

- 3. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]

Preclinical Profile of Dora-22: A Dual Orexin Receptor Antagonist for Insomnia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for Dora-22, a dual orexin receptor antagonist (DORA) investigated for its potential therapeutic application in insomnia. The following sections detail the quantitative effects of this compound on sleep architecture and cognitive function, the experimental protocols utilized in these preclinical studies, and a visual representation of its mechanism of action and experimental workflow.

Core Preclinical Data

The primary body of preclinical evidence for this compound comes from a study utilizing a rodent model of stress-induced insomnia. The data presented below summarizes the key findings on sleep parameters and cognitive performance following oral administration of this compound at various doses.

Sleep Architecture and Continuity

This compound demonstrated a significant impact on sleep architecture in a rat model of insomnia, generally promoting sleep by reducing wakefulness and increasing non-rapid eye movement (NREM) and, at a specific dose, rapid eye movement (REM) sleep.[1][2][3][4]

Table 1: Effect of this compound on Vigilance States During the First 3 Hours of Insomnia Induction

| Treatment Group | % Time in Wakefulness (Mean ± CI) | % Time in NREM Sleep (Mean ± CI) | % Time in REM Sleep (Mean ± CI) |

| Vehicle | 36.35–45.66% | Data not specified | Data not specified |

| This compound (10 mg/kg) | 29.06–38.35% (Trend of decrease) | Significantly Increased | No significant change |

| This compound (30 mg/kg) | 20.95–30.25% (p < 0.001) | Significantly Increased | Significantly Increased |

| This compound (100 mg/kg) | 20.25–31.21% (p < 0.001) | Significantly Increased | No significant change |

Data adapted from Gamble et al., Sleep, 2020.[1]

Table 2: Effect of this compound on NREM Sleep Bouts During the First 3 Hours of Insomnia Induction

| Treatment Group | Number of NREM Bouts (Mean ± CI) | Duration of NREM Bouts (seconds, Mean ± CI) |

| Vehicle | 23.03–33.20 | 17.81–24.22 s |

| This compound (10 mg/kg) | 41.15–51.30 (p < 0.001) | 12.40–16.85 s (p = 0.002) |

| This compound (30 mg/kg) | 34.18–44.35 (p = 0.006) | Data not specified |

| This compound (100 mg/kg) | 35.53–47.58 (p = 0.003) | Data not specified |

Data adapted from Gamble et al., Sleep, 2020.

Cognitive Function

To assess the impact of this compound on memory consolidation, a Morris Water Maze (MWM) probe trial was conducted following the insomnia induction period.

Table 3: Effect of this compound on Morris Water Maze Probe Trial Performance

| Treatment Group | Time Spent in Platform Quadrant | Number of Platform Crossings |

| Vehicle | Baseline | Baseline |

| This compound (10 mg/kg) | Increased (p < 0.04) | Increased (p < 0.02) |

| This compound (30 mg/kg) | Increased | No significant change |

| This compound (100 mg/kg) | No significant change | No significant change |

Data adapted from Gamble et al., Sleep, 2020 and Gamble et al., 2018.

Experimental Protocols

The following methodologies were employed in the key preclinical studies of this compound.

Animal Model and Insomnia Induction

-

Subjects: Male Sprague Dawley rats were used in the primary study.

-

Insomnia Model: A stress-induced insomnia model was created using a double dirty cage change (DDCI). Animals were placed in a cage previously soiled by another rat for a period of three hours, and then moved to a second dirty cage for an additional three hours. This method is designed to induce a mild stress response that disrupts sleep.

Drug Administration

-

Formulation: this compound was administered via oral gavage.

-

Doses: The doses used were 10, 30, and 100 mg/kg, compared to a vehicle control.

Sleep Recording and Analysis

-

EEG/EMG Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

-

Data Acquisition: Continuous EEG/EMG recordings were taken to score vigilance states (wake, NREM, and REM sleep) in 10-second epochs.

-

Sleep Architecture Analysis: The percentage of time spent in each vigilance state, as well as the number and duration of sleep bouts, were calculated and analyzed.

Morris Water Maze

-

Apparatus: A standard Morris Water Maze, a circular pool filled with opaque water, was used to assess spatial learning and memory.

-

Acquisition Phase: Prior to insomnia induction and drug administration, rats were trained to find a hidden platform in the water maze.

-

Probe Trial: Following the 6-hour insomnia induction period, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant and the number of platform location crossings were measured to assess memory consolidation.

Visualizations

Orexin Signaling Pathway and this compound Mechanism of Action

The orexin system plays a crucial role in the regulation of wakefulness. Orexin-A and Orexin-B are neuropeptides produced by neurons in the lateral hypothalamus. These peptides bind to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), which are distributed in brain regions involved in arousal. Activation of these receptors leads to the excitation of downstream neurons, promoting wakefulness. Dual orexin receptor antagonists (DORAs) like this compound competitively bind to and block both OX1R and OX2R, thereby preventing orexin-mediated arousal signals and promoting sleep.

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.

Experimental Workflow for Preclinical Insomnia Research

The following diagram illustrates the sequential steps of the preclinical study conducted to evaluate the efficacy of this compound in a rodent model of insomnia.

Caption: Experimental workflow for evaluating this compound in a rodent insomnia model.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Dual Orexin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation.[1] Orexin neurons, located in the lateral hypothalamus, are a critical component of the ascending arousal system, promoting wakefulness.[2][3] Consequently, antagonism of orexin receptors emerged as a promising therapeutic strategy for the treatment of insomnia.[4] Dual Orexin Receptor Antagonists (DORAs) are a class of compounds that block the activity of both OX1 and OX2 receptors, thereby suppressing the wake drive and promoting sleep.[2] This technical guide provides an in-depth overview of the foundational research on DORAs, detailing their mechanism of action, key experimental protocols used in their evaluation, and a comparative summary of the pharmacological properties of prominent DORA compounds.

Mechanism of Action: The Orexin Signaling Pathway

Orexin-A and orexin-B are neuropeptides derived from a common precursor, prepro-orexin. They exert their effects by binding to OX1R and OX2R, which are G-protein coupled receptors (GPCRs). OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinity.

Upon binding of orexin peptides, both receptors primarily couple to the Gq class of G-proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal excitation. OX2R can also couple to the Gi/o pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. By blocking the binding of orexin peptides to their receptors, DORAs prevent these downstream signaling events, thus reducing wakefulness and promoting sleep.

Key Experimental Protocols

The foundational research and preclinical development of DORAs rely on a series of in vitro and in vivo experiments to characterize their pharmacological properties.

In Vitro Assays

1. Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay quantifies the affinity of a DORA for the orexin receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

-

Principle: This is a competitive binding assay where the test compound (unlabeled DORA) competes with a radiolabeled ligand (e.g., [³H]-SB-674042 or [¹²⁵I] Orexin-A) for binding to membranes prepared from cells expressing either OX1R or OX2R.

-

Methodology:

-

Membrane Preparation: Cells (e.g., CHO-K1 or HEK293) stably expressing human or rodent OX1R or OX2R are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Assay Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay: Calcium Mobilization (for determining Functional Potency - IC50)

This assay measures the ability of a DORA to inhibit the function of the orexin receptors in a cellular context.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

-

Principle: Orexin receptor activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a DORA to block this calcium influx induced by an orexin agonist (e.g., Orexin-A).

-

Methodology:

-

Cell Culture: Cells stably expressing OX1R or OX2R are seeded in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test DORA.

-

Agonist Stimulation: An orexin agonist is added to the wells to stimulate the receptors and induce calcium mobilization.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value is determined. This represents the concentration of the DORA required to inhibit 50% of the maximal response induced by the orexin agonist.

-

In Vivo Assays

1. Rodent Electroencephalography (EEG) and Electromyography (EMG) for Sleep Analysis

This is the gold standard for assessing the sleep-promoting effects of DORAs in animal models.

-

Objective: To evaluate the effect of a DORA on sleep architecture (e.g., non-rapid eye movement sleep (NREM), rapid eye movement sleep (REM), and wakefulness).

-

Principle: EEG measures brain electrical activity, while EMG measures muscle tone. Together, they allow for the precise scoring of different sleep-wake states.

-

Methodology:

-

Surgical Implantation: Rodents (rats or mice) are surgically implanted with EEG electrodes over the cortex and EMG electrodes in the nuchal muscles under anesthesia. A telemetry device may be implanted for wireless recording.

-

Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording environment.

-

Drug Administration: The DORA or vehicle is administered, typically orally, at a specific time in the light-dark cycle (often at the beginning of the dark/active phase to assess sleep induction).

-

Data Recording: Continuous EEG and EMG data are recorded for a defined period (e.g., 6-24 hours).

-

Sleep Scoring and Analysis: The recorded data are scored in epochs (e.g., 10 seconds) as wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics. Key parameters such as latency to sleep onset, total sleep time, and the duration and number of sleep/wake bouts are quantified and compared between drug- and vehicle-treated groups.

-

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for several prominent DORAs. These values are critical for understanding the potency and receptor selectivity of these compounds.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Dual Orexin Receptor Antagonists

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Species | Reference(s) |

| Suvorexant | 0.55 | 0.35 | Human | |

| 50 | 56 | Human | ||

| Lemborexant | 6.1 | 2.6 | Human | |

| 7.7 (rat) | 0.66 (rat) | Rat | ||

| Daridorexant | 0.47 | 0.94 | Human | |

| Almorexant | 13 | 1 | Human |

Table 2: In Vitro Functional Potencies (IC50, nM) of Dual Orexin Receptor Antagonists

| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) | Assay Type | Species | Reference(s) |

| Suvorexant | 50 | 49 | Calcium Mobilization | Human | |

| Lemborexant | 8.1 | 0.48 | Calcium Mobilization | Human | |

| Daridorexant | 1.3 | 0.8 | Calcium Mobilization | Human | (Implied from DORA properties) |

| Almorexant | 3.6 | 0.6 | Calcium Mobilization | Human |

Experimental Workflows

The preclinical evaluation of a novel DORA follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Conclusion

The foundational research on dual orexin receptor antagonists has established a clear mechanism of action and a robust set of experimental protocols for their evaluation. By competitively inhibiting the binding of orexin-A and orexin-B to OX1 and OX2 receptors, DORAs effectively suppress the wake-promoting signals of the orexin system. The in vitro binding and functional assays provide essential data on the potency and selectivity of these compounds, while in vivo EEG studies in animal models confirm their efficacy in promoting and maintaining sleep. The quantitative data for approved and investigational DORAs highlight the nuanced differences in their pharmacological profiles, which may translate to variations in their clinical effects. This comprehensive understanding of the core science behind DORAs is crucial for the continued development of novel and improved therapies for insomnia and other sleep-wake disorders.

References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-Regulatory Effects of Dora-22 on Neuronal Circuits: A Technical Guide

Introduction: Dora-22 is an orally active, dual orexin receptor antagonist (DORA) that has shown significant efficacy in preclinical models for improving sleep disruption and associated memory impairment.[1][2] As a substance that binds to and inhibits the action of orexin receptors, this compound is part of a class of drugs investigated as sleep aids.[3][4] This technical guide provides an in-depth overview of the core effects of this compound on neuronal circuits, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The sleep-wake cycle is a complex process regulated by numerous neuronal circuits. A key component of this regulation is the orexin system, which originates from a small group of neurons in the lateral and posterior hypothalamus.[5] These neurons synthesize and release two neuropeptides, orexin-A and orexin-B, which act on two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system projects throughout the brain, promoting wakefulness by exciting various downstream arousal systems, including histaminergic, cholinergic, noradrenergic, and serotonergic neurons.

This compound functions as a dual antagonist, blocking the binding of both orexin-A and orexin-B to OX1R and OX2R. This inhibition of the orexin system leads to a reduction in the activity of wake-promoting neuronal circuits, thereby facilitating the transition to and maintenance of sleep. Notably, this mechanism is distinct from traditional hypnotics like benzodiazepines, which potentiate the inhibitory neurotransmitter GABA. By selectively targeting the orexin system, DORAs like this compound are hypothesized to produce a more naturalistic sleep architecture with a potentially improved side-effect profile.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on sleep architecture, memory performance, and neurotransmitter levels as documented in preclinical rodent models.

Table 1: Effects of this compound on Sleep Architecture in a Rodent Insomnia Model

| Dose (mg/kg) | Change in Wakefulness (First 3 hrs) | Change in NREM Sleep | Change in REM Sleep | Effect on NREM Sleep Spindles (First hr) |

| 10 | Trend of decrease (p=0.080) | Normalized | No significant change | Increased number and duration |

| 30 | Decreased (p<0.001) | Normalized | Enhanced | Increased number and duration |

| 100 | Decreased (p<0.001) | Normalized | No significant change | Increased number and duration |

Data derived from a rodent model of insomnia where sleep disruption was induced by cage changes.

Table 2: Effects of this compound on Memory Performance in a Rodent Insomnia Model

| Dose (mg/kg) | Time in Platform Quadrant (Probe Trial) | Platform Location Crossings (Probe Trial) |

| 10 | Increased | Increased |

| 30 | Increased | No significant change |

| 100 | No significant change | No significant change |

Memory was assessed using the Morris Water Maze probe trial following induced insomnia.

Table 3: Effects of this compound on Neurotransmitter Release

| Brain Region | Change in Histamine Release | Change in Acetylcholine Release |

| Lateral Hypothalamus | Suppressed | No significant alteration |

| Prefrontal Cortex | Suppressed | No significant alteration |

| Hippocampus | Suppressed | No significant alteration |

In contrast, the GABA-A modulator eszopiclone was found to inhibit acetylcholine secretion across these brain regions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effects of this compound.

Rodent Insomnia and Memory Impairment Model

This protocol is designed to induce a state of mild stress and sleep disruption to test the efficacy of hypnotic compounds on both sleep and cognitive function.

-

Animal Subjects: Adult male Sprague-Dawley rats are used.

-

Morris Water Maze (MWM) Training: Animals are first trained to locate a hidden platform in the MWM to establish spatial memory.

-

Drug Administration: On the day of the experiment, animals are administered either vehicle (20% Vitamin E-TPGS) or this compound at doses of 10, 30, or 100 mg/kg via oral gavage.

-

Insomnia Induction: Following drug administration, animals are subjected to a rodent insomnia model. This involves two exposures to dirty cages over a 6-hour period (at time points 0 and 3 hours) to induce mild stress and disrupt sleep.

-

Sleep Recording: Throughout the insomnia induction period, electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep-wake states (Wake, NREM, REM).

-

MWM Probe Trial: Immediately following the 6-hour insomnia induction, a probe trial is conducted in the MWM where the platform has been removed. Memory recall is assessed by measuring the time spent in the target quadrant and the number of platform location crossings.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Surgical Implantation: Guide cannulas for microdialysis probes are surgically implanted into the target brain regions (e.g., lateral hypothalamus, prefrontal cortex, hippocampus) of the rats. Animals are allowed to recover from surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or a control substance.

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of histamine and acetylcholine.

Chronic Treatment in Alzheimer's Disease Mouse Model

This protocol assesses the long-term effects of this compound on sleep and Alzheimer's disease (AD)-related pathology.

-

Animal Subjects: 5XFAD mice, a model for AD, and wild-type littermates are used.

-

Chronic Administration: Mice receive chronic daily treatment with either vehicle or this compound (e.g., 100 mg/kg) for an extended period (e.g., 5 weeks).

-

Sleep Monitoring: Sleep is monitored using a non-invasive piezoelectric recording system before and after the chronic treatment period.

-

Cognitive Assessment: Spatial memory may be assessed using tasks such as the spontaneous Y-maze alternation test.

-

Post-mortem Analysis: After the treatment period, brain tissue is collected to measure Aβ plaque density, Aβ levels (via ELISA), and neuroinflammatory markers (via immunohistochemistry and qPCR).

Conclusion

This compound demonstrates a clear mechanism of action through the antagonism of dual orexin receptors, leading to the suppression of wake-promoting neuronal circuits. Preclinical data robustly support its efficacy as a hypnotic, improving sleep architecture in rodent models of insomnia. Furthermore, this compound has shown the potential to ameliorate memory deficits associated with sleep disruption, a significant advantage over some traditional sleep aids. The compound's targeted effect on the orexin system, with minimal impact on cholinergic pathways, suggests a favorable profile for preserving cognitive function. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating sleep disorders and related neurological conditions.

References

Methodological & Application

Application Notes and Protocols for Oral Gavage of Dora-22 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dora-22 is a potent and selective dual orexin receptor antagonist (DORA) that has shown efficacy in promoting sleep in preclinical models.[1] Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors.[2][3] By blocking these receptors, this compound suppresses the wake-promoting signaling pathways, leading to an increase in sleep duration.[4] These application notes provide a comprehensive protocol for the preparation and oral administration of this compound to mice, along with a summary of reported dosages and a diagram of the relevant signaling pathway.

Data Presentation

Table 1: Reported Oral Dosages of this compound in Rodents

| Species | Dosage (mg/kg) | Vehicle | Study Focus | Reference |

| Mice | 100 | Vitamin E TPGS | Chronic treatment in 5XFAD mice to assess effects on sleep and Alzheimer's disease pathology. | |

| Rats | 10, 30, 100 | Not Specified | Evaluation of hypnotic efficacy and impact on memory in a model of insomnia. | |

| Mice | Not Specified | Not Specified | Induction of sleep in mice with mania-like behavior. |

Table 2: Recommended Gavage Needle Sizes for Mice

| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |

| <14 | 24 | 1 | 1.25 |

| 15-20 | 22 | 1-1.5 | 1.25 |

| 20-25 | 20 | 1-1.5 | 2.25 |

| 25-30 | 18 | 1.5-2 | 2.25 |

| >30 | 18 | 2-3 | 2.25 |

| Adapted from Washington State University IACUC guidelines. |

Experimental Protocols

Preparation of this compound Formulation

This protocol is based on the vehicle used in a chronic dosing study in mice.

Materials:

-

This compound (powder)

-

Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate)

-

Sterile water for injection or sterile saline

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and vehicle. Based on the desired concentration and the total volume needed for the study, calculate the mass of this compound and the volume of Vitamin E TPGS solution required.

-

Prepare the Vitamin E TPGS solution. If not already in solution, prepare the Vitamin E TPGS solution according to the manufacturer's instructions. A common vehicle is a 10-20% solution in sterile water or saline.

-

Weigh this compound. Accurately weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add the vehicle. Add the calculated volume of the Vitamin E TPGS solution to the conical tube containing the this compound powder.

-

Dissolve/Suspend the compound. Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution or create a uniform suspension. If necessary, sonicate the mixture for 5-10 minutes to ensure homogeneity. Visually inspect the solution to ensure there are no large particles.

-

Storage. Store the prepared formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh daily. Before each use, vortex the solution to ensure uniformity.

Oral Gavage Protocol for Mice

This protocol is a synthesis of standard operating procedures for oral gavage in mice.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needle (see Table 2)

-

1 mL syringe

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.

-

Gently but firmly restrain the mouse by scruffing the skin over the shoulders and back of the neck with the thumb and forefinger. This will immobilize the head and prevent the mouse from biting.

-

Position the mouse vertically, with its head and body in a straight line. This alignment facilitates the passage of the gavage needle into the esophagus.

-

-

Gavage Needle Insertion:

-

Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this depth on the needle with a permanent marker or a piece of tape.

-

Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.

-

Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If any resistance is met, or if the mouse begins to struggle or gasp, withdraw the needle immediately and try again. Forcing the needle can cause serious injury to the esophagus or trachea.

-

-

Compound Administration:

-

Once the needle is correctly positioned in the esophagus (at the predetermined depth), slowly and steadily depress the syringe plunger to administer the this compound formulation.

-

Administer the solution over 2-3 seconds to prevent regurgitation and aspiration.

-

-

Post-Administration Care:

-

After administration, gently and slowly withdraw the gavage needle.

-

Return the mouse to its home cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or lethargy.

-

Mandatory Visualization

Caption: this compound signaling pathway.

Caption: Experimental workflow for oral gavage.

References

- 1. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: DORA-22 for Sleep Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DORA-22, a dual orexin receptor antagonist (DORA), in sleep research using rat models. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action.

This compound is an orally active compound that has been shown to effectively promote sleep by blocking the activity of orexin neuropeptides, which are central to maintaining wakefulness.[1] Its utility in preclinical models of insomnia and for studying the fundamental neurobiology of sleep is well-documented.

Data Presentation: this compound Dosage and Effects on Sleep in Rats

The following table summarizes the quantitative data from various studies on the effects of this compound on sleep parameters in rats. The dosages are administered orally (p.o.).

| Dosage (mg/kg, p.o.) | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Key Findings & Context |

| 1 | Promoted sleep in the first hour. | Not specified. | Not specified. | Minimal residual hypersomnolence, suggesting it may be an effective low dose with fewer side effects.[2][3] |

| 10 | Increased NREM sleep amounts.[4][5] | No significant change. | Decreased wakefulness (trend noted). | Improved memory consolidation in an insomnia model; also caused some sleep fragmentation. |

| 30 | Significantly increased NREM sleep. | Significantly increased REM sleep. | Significantly decreased wakefulness. | Effective at normalizing sleep architecture in an insomnia model and improving memory. Attenuated NREM delta power. |

| 100 | Significantly increased NREM sleep. | No significant change. | Significantly decreased wakefulness. | Showed a robust hypnotic effect. |

Experimental Protocols

Animal Models and Surgical Procedures

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals should be housed individually under a 12:12 hour light:dark cycle with ad libitum access to food and water.

-

Surgical Implantation for EEG/EMG Recording:

-

Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

-

Place the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

-

Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording to measure muscle tone.

-

The electrode leads are connected to a headmount, which is then secured to the skull using dental acrylic.

-

Allow a recovery period of at least one week post-surgery before any experimental procedures.

-

This compound Preparation and Administration

-

Vehicle: this compound is typically suspended in a vehicle such as a 20% solution of Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate).

-

Administration: Administer the this compound suspension or vehicle control via oral gavage (p.o.). The volume of administration should be consistent across all animals (e.g., 1 ml/kg).

Rodent Insomnia Model (Stress-Induced)

A common method to induce insomnia in rats for testing hypnotics involves mild stress.

-

Habituate the rats to the experimental conditions and recording cables.

-

At the beginning of the light (inactive) period, administer this compound or vehicle.

-

Immediately after dosing, introduce a mild stressor. A frequently used method is a cage change, where the rat is moved to a cage previously occupied by another rat ("dirty cage").

-

This stressor can be repeated. For instance, a second exposure to a dirty cage can occur 3 hours after the first.

-

Record EEG/EMG data continuously throughout the experiment.

Sleep Recording and Analysis

-

Data Acquisition: Record EEG and EMG signals continuously using a data acquisition system.

-

Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10-second intervals) into three vigilance states:

-

Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (lowest EMG activity).

-

-

Data Analysis: Quantify the time spent in each vigilance state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep bouts.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a sleep study in rats.

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.

Caption: Experimental workflow for a this compound sleep study in a rat insomnia model.

Mechanism of Action

This compound functions as a dual orexin receptor antagonist, meaning it blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. These receptors are located on various neurons in the brain that are crucial for maintaining arousal. By inhibiting the excitatory signaling of the orexin system, this compound reduces wakefulness and promotes the initiation and maintenance of sleep. Studies have shown that this compound can suppress the release of the wake-promoting neurotransmitter histamine in brain regions like the lateral hypothalamus and prefrontal cortex, without significantly altering acetylcholine levels, which are associated with cognition and REM sleep. This targeted mechanism is distinct from that of GABAergic hypnotics, which can have broader effects on the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dual Orexin Receptor Antagonist this compound Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Dora-22 to Model Insomnia in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction